molecular formula C20H17ClIN3S B2629767 1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-86-4

1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2629767
CAS RN: 393823-86-4
M. Wt: 493.79
InChI Key: CKEMGKQUOXFGMV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[1,2-a]pyrazine ring, a thioamide group, and two phenyl rings substituted with chlorine and iodine .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolo[1,2-a]pyrazine ring and the thioamide group are likely to be reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antimicrobial and Cytotoxic Applications

Compounds with similar structural characteristics have been synthesized and investigated for their antimicrobial activities. For instance, a study by Hafez, El-Gazzar, and Zaki (2016) focused on the synthesis of thieno[3,2-d]pyrimidines, revealing compounds with potent antimicrobial properties against both Gram-negative and Gram-positive bacteria. This suggests that compounds with similar structural motifs could have valuable antimicrobial applications (Hafez, El-Gazzar, & Zaki, 2016).

Moreover, Shaikh et al. (2019) explored the synthesis and cytotoxicity of zinc(II) complexes derived from ONS-donor thio-Schiff base ligands, indicating potential for cancer research and treatment through the cytotoxic effects against cancer cell lines (Shaikh, Vohra, Devkar, & Jadeja, 2019).

Structural and Computational Analysis

Studies also delve into the structural and computational analysis of similar compounds. Uzun (2022) characterized carbothioamide compounds through X-ray diffraction, Hirshfeld surface analysis, and molecular docking studies. This highlights the potential for these compounds in drug design, offering insights into molecular interactions and binding patterns (Uzun, 2022).

Molecular Spectroscopy and Docking Analysis

Sivakumar et al. (2020) conducted a molecular spectroscopic assembly of a novel pyrazole derivative, emphasizing its antimicrobial potential through molecular docking analysis. This suggests that compounds within this structural realm could be tailored for specific microbial targets, enhancing antimicrobial strategies (Sivakumar et al., 2020).

Safety And Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and possible uses in material science .

properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEMGKQUOXFGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=S)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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